molecular formula C14H13ClN2O4 B2575879 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903785-97-6

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2575879
CAS No.: 1903785-97-6
M. Wt: 308.72
InChI Key: UTRZDOHHNONEHG-UHFFFAOYSA-N
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Description

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of azetidine and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the acylation of azetidine with 2-(2-chlorophenyl)acetyl chloride, followed by cyclization with oxazolidine-2,4-dione under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms and exhibit diverse biological activities.

    Imidazole derivatives: Known for their wide range of pharmacological properties, including antifungal and anticancer activities.

    Triazole derivatives: Used in various medicinal applications due to their stability and bioactivity.

Uniqueness

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of azetidine and oxazolidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c15-11-4-2-1-3-9(11)5-12(18)16-6-10(7-16)17-13(19)8-21-14(17)20/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZDOHHNONEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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